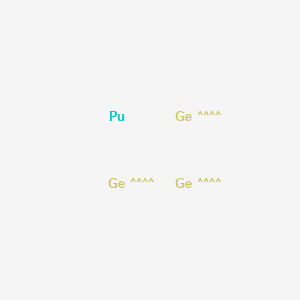
CID 78069003
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78069003” is a chemical entity listed in the PubChem database
Preparation Methods
The preparation of CID 78069003 involves specific synthetic routes and reaction conditions. The methods typically include:
Synthetic Routes: The synthesis of this compound can involve multiple steps, including the formation of intermediate compounds that are subsequently transformed into the final product. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reaction conditions for the synthesis of this compound often include controlled temperature, pressure, and the use of specific catalysts to facilitate the reaction. Solvents and reagents are chosen based on their compatibility with the reactants and the desired reaction pathway.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The process may also include purification steps such as crystallization or chromatography to obtain the final product with the desired purity.
Chemical Reactions Analysis
CID 78069003 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents such as halogens or nucleophiles. These reactions can lead to the formation of various substituted derivatives.
Common Reagents and Conditions: The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products: The major products formed from these reactions depend on the specific reaction pathway and conditions. These products can include oxidized, reduced, or substituted derivatives of this compound.
Scientific Research Applications
CID 78069003 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: In biological research, this compound may be used to study cellular processes, enzyme interactions, and metabolic pathways.
Medicine: In the medical field, this compound could be investigated for its potential therapeutic effects, including its role in drug development and disease treatment.
Industry: Industrial applications of this compound include its use in the production of specialty chemicals, materials science, and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of CID 78069003 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Properties
Molecular Formula |
Ge3Pu |
|---|---|
Molecular Weight |
462.0 g/mol |
InChI |
InChI=1S/3Ge.Pu |
InChI Key |
ROSKVJDDXXGAQM-UHFFFAOYSA-N |
Canonical SMILES |
[Ge].[Ge].[Ge].[Pu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3,4-dichlorophenyl)-3-(4-hydroxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12633478.png)
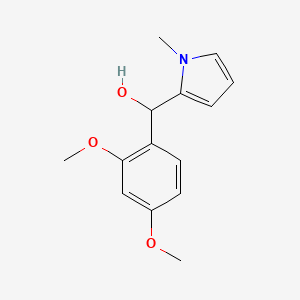
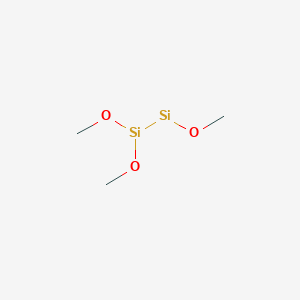
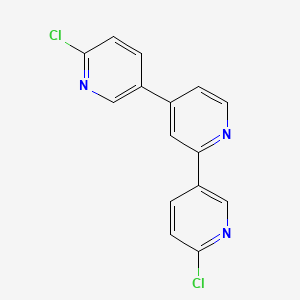
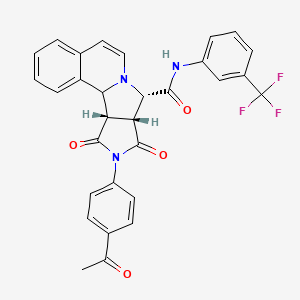
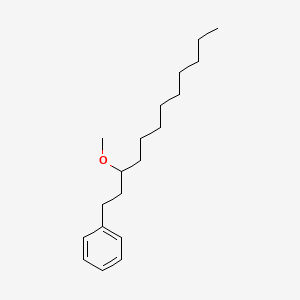
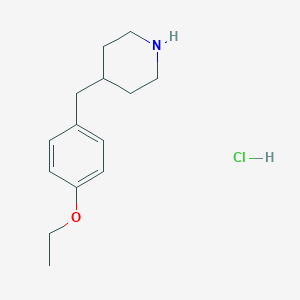
![{3,5-Dibromo-4-[(4-nitrophenyl)methyl]phenyl}methanol](/img/structure/B12633535.png)

![Cyclopropanamine, 1-[3-(1,4-dioxan-2-yl)phenyl]-](/img/structure/B12633550.png)
![3-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B12633551.png)

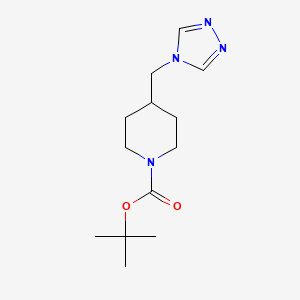
![2-Bromo-5-[(4-methoxyphenyl)methyl]thiophene](/img/structure/B12633572.png)
